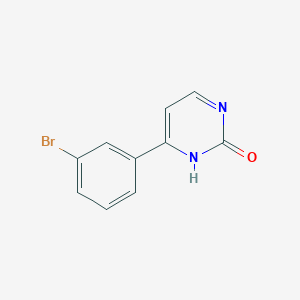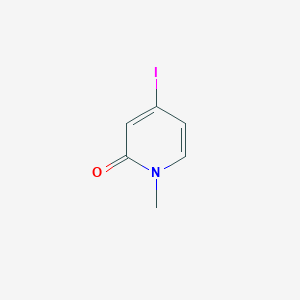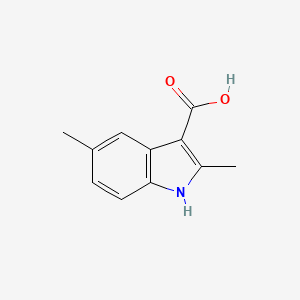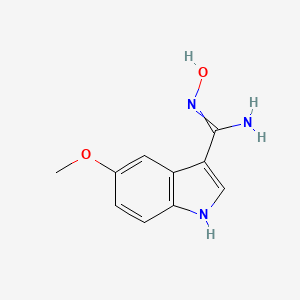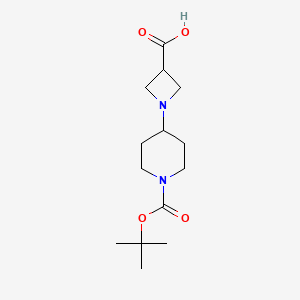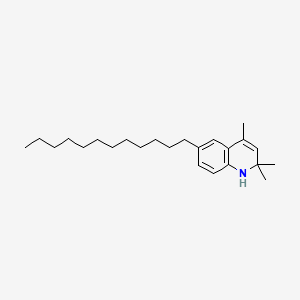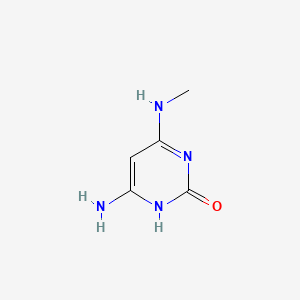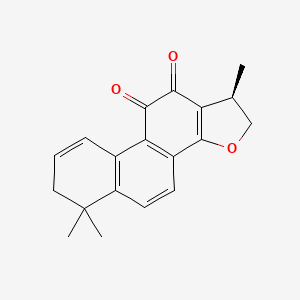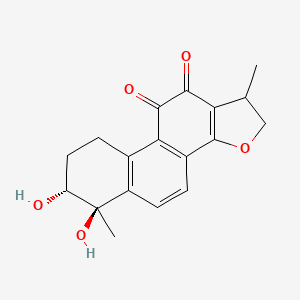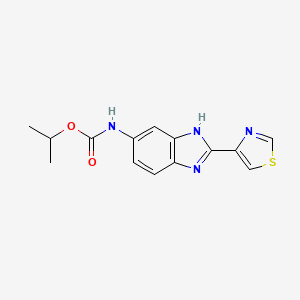
Cambendazole
Descripción general
Descripción
Cambendazole is a small molecule that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It is used as an experimental drug and is also approved for veterinary use .
Molecular Structure Analysis
The molecular formula of Cambendazole is C14H14N4O2S . It has an average mass of 302.352 Da and a mono-isotopic mass of 302.083740 Da . The structure of Cambendazole can be visualized in 3D .
Physical And Chemical Properties Analysis
Cambendazole has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 82.9±0.3 cm3, and it has 6 H bond acceptors and 2 H bond donors . The polar surface area is 108 Å2, and the molar volume is 215.9±3.0 cm3 .
Aplicaciones Científicas De Investigación
- Cambendazole exhibits potent antiparasitic properties. It has been investigated for its efficacy against various parasitic infections, including nematodes and cestodes. The compound interferes with microtubule assembly in parasites, disrupting their cellular processes and leading to parasite death .
- Studies have explored Cambendazole’s antifungal activity. It shows inhibitory effects against fungal pathogens, making it a potential candidate for treating fungal infections. The compound likely disrupts fungal cell division and growth .
- Cambendazole has attracted attention as an anticancer agent. It inhibits tubulin polymerization, affecting cell division and potentially suppressing tumor growth. Research suggests that it could be useful in cancer therapy, although further studies are needed .
- Preliminary investigations indicate that Cambendazole might have antiviral effects. It could interfere with viral replication by targeting essential cellular processes. However, more research is necessary to validate its efficacy against specific viruses .
- Cambendazole exhibits antihistamine properties, which could be relevant for allergic conditions. By modulating histamine receptors, it may help alleviate allergy symptoms. However, clinical studies are limited .
- Some studies suggest that Cambendazole might impact neurological processes. It could influence neurotransmitter systems or neuronal function. However, this area requires further investigation to understand its potential applications .
Antiparasitic Activity
Antifungal Potential
Anticancer Properties
Antiviral Applications
Antihistamine Activity
Neurological Implications
Safety and Hazards
Cambendazole is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of exposure or concern, it is advised to get medical advice or attention .
Direcciones Futuras
The research and development of imidazole- and benzimidazole-containing drugs, including Cambendazole, is an increasingly active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored, and related research is ongoing with infinite potentiality .
Mecanismo De Acción
Target of Action
Cambendazole primarily targets parasites, particularly gastrointestinal worms in animals . It is effective against a variety of these parasites, making it a valuable tool in veterinary medicine .
Mode of Action
The mode of action of Cambendazole involves the inhibition of glucose uptake, fumarate reductase, and phosphoenolpyruvate carboxykinase . This inhibition disrupts the energy management mechanism of the parasites, leading to their paralysis and eventual death .
Biochemical Pathways
Cambendazole’s action affects the metabolic pathways of the parasites. By inhibiting glucose uptake, it depletes the glycogen reserves of the parasites, disrupting their energy production . The inhibition of fumarate reductase and phosphoenolpyruvate carboxykinase further compounds this effect, effectively paralyzing the parasites .
Pharmacokinetics
It is known that the compound is rapidly cleared from the circulation and highly metabolized .
Result of Action
The primary result of Cambendazole’s action is the paralysis and death of parasites. By disrupting their energy management mechanisms, the compound effectively immobilizes the parasites, leading to their expulsion or death .
Action Environment
The efficacy and stability of Cambendazole can be influenced by various environmental factors. For instance, the compound is approved for use in horses, indicating that it is effective in the specific physiological environment of these animals . .
Propiedades
IUPAC Name |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046852 | |
| Record name | Cambendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Urokinase is a serine protease. It cleaves plasminogen to form the active fibrinolytic protease, plasmin. | |
| Record name | Urokinase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cambendazole | |
CAS RN |
26097-80-3, 9039-53-6 | |
| Record name | Cambendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cambendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urokinase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cambendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cambendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urokinase (peptidolytic) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cambendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kinase (enzyme-activating), uro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cambendazole?
A1: Cambendazole, like other benzimidazoles, primarily acts by binding to nematode tubulin, the protein that forms microtubules. [, , ] This binding disrupts microtubule polymerization, which is essential for various cellular processes in nematodes, ultimately leading to parasite death.
Q2: How does Cambendazole's effect on microtubules differ from that of colchicine?
A2: While both Cambendazole and colchicine inhibit microtubule polymerization, they exhibit different binding modes. Oxibendazole and Fenbendazole, both benzimidazoles, compete with colchicine for binding sites on tubulin. In contrast, Cambendazole acts as a non-competitive inhibitor of colchicine binding. []
Q3: What are the downstream effects of Cambendazole's action on nematode cells?
A3: The disruption of microtubule polymerization by Cambendazole impacts vital cellular processes in nematodes, including:
- Impaired Glucose Uptake and Metabolism: Cambendazole significantly reduces glucose uptake and alters carbohydrate metabolism in parasites like Hymenolepis diminuta. [] This metabolic disruption contributes to parasite weakening and death.
- Reduced Fecundity: Studies show Cambendazole can decrease the egg production of adult worms, such as Haemonchus contortus, further hindering parasite propagation. [, ]
Q4: What is the molecular formula and weight of Cambendazole?
A4: Cambendazole has the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol.
Q5: Is there spectroscopic data available for Cambendazole?
A5: While specific spectroscopic data isn't provided in these research papers, techniques like gas chromatography-mass spectrometry have been employed to analyze Cambendazole and its metabolites. []
Q6: Are there studies on Cambendazole's stability under various conditions?
A6: Information regarding the stability of Cambendazole under various conditions isn't explicitly addressed in the provided research papers.
Q7: Does Cambendazole exhibit any catalytic properties?
A7: Cambendazole is primarily recognized for its anthelmintic activity and hasn't been reported to possess catalytic properties. Its mode of action revolves around binding and disrupting biological structures rather than catalyzing chemical reactions.
Q8: How does the structure of Cambendazole contribute to its anthelmintic activity?
A8: The benzimidazole core structure is crucial for the anthelmintic activity of Cambendazole. Modifications to this core, such as the presence of specific substituents, can significantly impact its potency and spectrum of activity. [, ]
Q9: Have any studies explored the impact of structural modifications on Cambendazole's activity?
A9: While specific SAR studies on Cambendazole aren't detailed in these papers, research on related benzimidazoles highlights the importance of the carbamate moiety and the substituent at the 2-position of the benzimidazole ring for anthelmintic activity. [, , ]
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Cambendazole?
A10: Research indicates Cambendazole is rapidly metabolized in animals, leading to the formation of numerous urinary metabolites. [] Studies using radiolabeled Cambendazole in cattle reveal the presence of radioactivity in the liver weeks after administration. [] This suggests potential accumulation or slow elimination of certain metabolites. Additionally, one study identified a glutathione conjugate of Cambendazole formed in the presence of liver microsomes. []
Q11: What is the spectrum of activity of Cambendazole against various nematode species?
A11: Cambendazole demonstrates broad-spectrum activity against a range of gastrointestinal nematodes in various animal species, including:
- Sheep: Haemonchus contortus, Trichostrongylus spp., Ostertagia spp., Nematodirus spp., Cooperia spp., Oesophagostomum spp., Strongyloides papillosus, Trichuris spp., Moniezia expansa [, , ]
- Cattle: Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, Cooperia punctata, Bunostomum phlebotomum, Oesophagostomum radiatum, Dictyocaulus viviparus [, , ]
- Horses: Strongylus vulgaris, Strongylus edentatus, Trichostrongylus axei, Oxyuris equi, Probstmayria vivipara, Cyathostomum spp., Cylicocyclus spp., Cylicostephanus spp., Strongyloides westeri, Parascaris equorum [, , , , ]
- Goats: Muellerius capillaris []
Q12: Are there any in vitro studies that shed light on Cambendazole's activity?
A12: In vitro studies demonstrate Cambendazole's direct impact on nematode survival and development:
- Inhibition of Larval Development: Cambendazole effectively inhibits the development of larvae from various nematode species, including Strongyloides ratti, Strongyloides stercoralis, and Haemonchus contortus. [, , ]
- Effects on Egg Production and Viability: Cambendazole has been shown to reduce egg production and viability in certain nematode species, further contributing to its anthelmintic efficacy. [, ]
Q13: What animal models have been used to study Cambendazole's efficacy?
A13: Research utilizes various animal models, including sheep, cattle, horses, goats, mice, and rats, to evaluate Cambendazole's efficacy against a range of nematode infections. [, , , , , , , , ]
Q14: Is there evidence of resistance development to Cambendazole in nematode populations?
A14: Yes, research indicates the development of resistance to Cambendazole in various nematode species, particularly Haemonchus contortus in sheep. [, , ] This resistance poses significant challenges to the long-term effectiveness of Cambendazole and other benzimidazole anthelmintics.
Q15: What are the mechanisms underlying Cambendazole resistance in nematodes?
A15: While the exact mechanisms of Cambendazole resistance are not fully elucidated, research suggests potential mechanisms include:
- Target Site Modifications: Mutations in the genes encoding beta-tubulin, the primary target of Cambendazole, may alter drug binding and reduce its efficacy. [, ]
Q16: Is there cross-resistance between Cambendazole and other anthelmintics?
A16: Yes, cross-resistance has been observed between Cambendazole and other benzimidazole anthelmintics, such as Thiabendazole and Parbendazole. [, , , , ] This cross-resistance highlights the need for alternative anthelmintics and strategies to combat resistance development.
Q17: What is the safety profile of Cambendazole in animals?
A17: While generally considered safe, Cambendazole has been associated with mild adverse effects in some animals, including:
- Gastrointestinal Upset: Some animals may experience mild and transient digestive disturbances, such as anorexia, diarrhea, or colic, following Cambendazole administration. [, ]
- Elevated Body Temperature: In rare instances, treated animals may exhibit a temporary increase in body temperature. []
Q18: Have any specific drug delivery strategies been explored for Cambendazole?
A18: The research provided primarily focuses on conventional administration routes for Cambendazole, such as oral drenching, boluses, and medicated feed. [, , , ] Specific studies exploring targeted drug delivery approaches are not included.
Q19: What analytical techniques are commonly used to characterize and quantify Cambendazole?
A19: Various analytical techniques have been employed to study Cambendazole:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS enables the separation and identification of Cambendazole and its metabolites based on their mass-to-charge ratios. []
Q20: What is known about the environmental fate and potential ecotoxicological effects of Cambendazole?
A20: Information about Cambendazole's environmental impact, degradation pathways, and potential effects on non-target organisms is not discussed in the provided research.
Q21: Are there any studies on the dissolution rate and solubility of different Cambendazole formulations?
A21: Specific data regarding dissolution rates and solubility of different Cambendazole formulations are not provided in these research papers.
Q22: Have the analytical methods used to study Cambendazole been validated?
A22: While the research mentions the use of various analytical techniques like GC-MS, specific details regarding method validation parameters, such as accuracy, precision, and specificity, are not provided.
Q23: Is there information available on quality control measures for Cambendazole during manufacturing and distribution?
A23: The provided research primarily focuses on Cambendazole's efficacy and modes of action, without specific details about quality control measures during manufacturing or distribution.
Q24: Does Cambendazole elicit any significant immunological responses in treated animals?
A24: Information regarding Cambendazole's potential to induce immunological responses is not included in the provided research.
Q25: Are there any known interactions between Cambendazole and drug transporters?
A25: The research doesn't mention specific interactions between Cambendazole and drug transporters.
Q26: What are some potential alternatives to Cambendazole for treating nematode infections?
A26: Several other anthelmintic classes exist, including:
- Macrocyclic Lactones: Ivermectin, Moxidectin, and Doramectin belong to this class and are effective against a broad range of nematodes and arthropods. []
- Tetrahydropyrimidines: Pyrantel Pamoate and Morantel Tartrate are effective against various nematode species. [, ]
Q27: Are there specific guidelines for the disposal of Cambendazole or containers that contained it?
A27: The research does not provide specific guidelines for Cambendazole disposal. It is essential to follow local regulations and guidelines for the proper disposal of unused medication and empty containers.
Q28: What research infrastructure and resources are important for studying Cambendazole and related anthelmintics?
A28: Essential resources include:
Q29: What are some key historical milestones in the development and use of Cambendazole?
A29:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)

![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)
